2-(1,3-Benzothiazol-2-yl)-4-chloro-3-hydroxypent-2-enenitrile
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Overview
Description
2-(1,3-Benzothiazol-2-yl)-4-chloro-3-hydroxypent-2-enenitrile is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
The synthesis of 2-(1,3-Benzothiazol-2-yl)-4-chloro-3-hydroxypent-2-enenitrile can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of ethanol as a solvent and a catalytic amount of piperidine . Industrial production methods may involve more efficient and scalable processes, such as microwave irradiation or one-pot multicomponent reactions .
Chemical Reactions Analysis
2-(1,3-Benzothiazol-2-yl)-4-chloro-3-hydroxypent-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-4-chloro-3-hydroxypent-2-enenitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-4-chloro-3-hydroxypent-2-enenitrile involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or by disrupting their metabolic processes . In its anti-cancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
2-(1,3-Benzothiazol-2-yl)-4-chloro-3-hydroxypent-2-enenitrile can be compared with other benzothiazole derivatives, such as:
2-(1,3-Benzothiazol-2-yl)-4-chlorophenol: This compound has similar antimicrobial properties but may differ in its chemical reactivity and biological activity.
2-(1,3-Benzothiazol-2-yl)-4-chlorobenzaldehyde: This compound is used in the synthesis of more complex molecules and has applications in medicinal chemistry.
2-(1,3-Benzothiazol-2-yl)-4-chlorobenzonitrile: This compound is known for its potential use in the development of new materials and as a reagent in organic synthesis.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-chloro-3-hydroxypent-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2OS/c1-7(13)11(16)8(6-14)12-15-9-4-2-3-5-10(9)17-12/h2-5,7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUVMKZLCHFJTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C(C#N)C1=NC2=CC=CC=C2S1)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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